5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a (2,4-dimethylbenzenesulfonyl)methyl moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for its stability and utility in medicinal chemistry. This structural combination may enhance metabolic stability and receptor-binding interactions, making the compound a candidate for pharmacological studies.
Properties
IUPAC Name |
5-[(2,4-dimethylphenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-4-7-15(8-5-12)18-19-17(23-20-18)11-24(21,22)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDINSIMGQANSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate hydrazide to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzene rings.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has shown that oxadiazole derivatives exhibit promising anticancer properties. For instance, studies on related oxadiazole compounds have demonstrated their ability to induce apoptosis in cancer cell lines, such as glioblastoma (LN229) cells. These compounds can damage DNA and significantly reduce cell viability, making them potential candidates for cancer therapy .
1.2 Antimicrobial Properties
Oxadiazoles are known for their antimicrobial activities. A series of synthesized 1,3,4-oxadiazole derivatives have been evaluated for their antibacterial and antioxidant properties. The structure-activity relationship indicates that modifications at specific positions enhance their efficacy against various bacterial strains .
1.3 Anti-Diabetic Effects
In vivo studies using genetically modified models like Drosophila melanogaster have suggested that certain oxadiazole derivatives exhibit anti-diabetic properties by significantly lowering glucose levels in treated subjects . This opens avenues for developing new therapeutic agents for diabetes management.
Material Science Applications
2.1 Synthesis of Advanced Materials
Oxadiazoles are utilized in the synthesis of advanced materials due to their unique electronic properties. The incorporation of oxadiazole units into polymer matrices has shown improved thermal stability and mechanical properties, which are crucial for applications in electronics and coatings.
2.2 Photovoltaic Applications
Research indicates that oxadiazole-containing compounds can be used as electron transport materials in organic photovoltaics. Their ability to facilitate charge transport enhances the efficiency of solar cells, making them valuable in renewable energy technologies.
Structural Insights and Case Studies
3.1 Crystal Structure Analysis
The crystal structures of various oxadiazole derivatives have been analyzed using X-ray diffraction techniques. These studies reveal insights into molecular interactions and packing arrangements that contribute to their biological activities and material properties .
3.2 Case Study: Synthesis and Biological Evaluation
A notable case study involved the synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazoles which were screened for biological activity. The results indicated that specific substitutions led to enhanced antimicrobial and anticancer activities compared to standard drugs . This emphasizes the importance of structural modifications in optimizing the therapeutic potential of oxadiazole derivatives.
Summary of Findings
The applications of 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole span multiple scientific domains:
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer activity; antimicrobial effects; anti-diabetic potential |
| Material Science | Enhanced thermal stability; use in organic photovoltaics |
| Structural Insights | X-ray diffraction reveals molecular interactions |
Mechanism of Action
The mechanism of action of 5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
5-[(2,4-Dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest a promising profile for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 344.5 g/mol. The sulfonamide moiety combined with the oxadiazole ring enhances its biological activity and solubility characteristics.
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of 1,2,4-oxadiazole derivatives. For instance, compounds containing the oxadiazole framework have shown promising results against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay method. Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 7a | MCF-7 | 12.5 |
| 7b | A549 | 15.0 |
| 7c | DU-145 | 10.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been evaluated through in vitro assays. Compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines with IC50 values comparable to diclofenac, a common anti-inflammatory drug .
| Compound | Inhibition (%) | IC50 Value (µg/mL) |
|---|---|---|
| 5c | 70% | 110 |
| Diclofenac | 65% | 157 |
Antimicrobial Activity
The antimicrobial efficacy of this class of compounds has also been documented. In vitro studies indicate that oxadiazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can effectively bind to specific receptors or enzymes, enhancing their therapeutic potential.
- Regulation of Gene Expression : Some derivatives may modulate the expression of genes associated with inflammation and tumorigenesis.
Case Studies
Several case studies have been published demonstrating the efficacy of oxadiazole derivatives in preclinical models:
- Study on Anticancer Efficacy : A study evaluated the anticancer effects of a series of oxadiazole derivatives on human cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis in cancer cells.
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties where compounds were tested in animal models for their ability to reduce edema and inflammatory markers.
Q & A
Q. What synthetic methodologies are commonly employed for 1,2,4-oxadiazole derivatives, and how can reaction conditions be optimized for the target compound?
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives or aldehydes. For example, refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic conditions yields oxadiazole derivatives (e.g., glacial acetic acid as a catalyst) . Advanced methods include bromination followed by debromination in liquid ammonia to generate acetylenic oxadiazoles, which can undergo superelectrophilic activation with triflic acid (TfOH) for functionalization . Optimization strategies involve solvent selection (e.g., absolute ethanol for improved solubility), temperature control (reflux vs. room temperature), and stoichiometric adjustments (e.g., 1:1 molar ratio of reactants). Characterization of intermediates via TLC or HPLC is critical for monitoring reaction progress.
Q. What analytical techniques are recommended for structural elucidation and purity assessment of the compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and aromatic ring integration .
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl C=O stretch at ~1350 cm) .
- Elemental analysis : Validates molecular formula accuracy .
- Single-crystal X-ray diffraction : Resolves 3D geometry and confirms regiochemistry .
- Thermal analysis (DSC/TGA) : Assesses thermal stability and decomposition profiles, critical for energetic materials .
- HPLC/MS : Ensures purity (>95%) and detects trace impurities .
Q. How can preliminary biological activity screening be designed for this compound?
Begin with in vitro assays:
- Cytotoxicity assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., T47D breast cancer cells) to determine IC values .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells .
- Target identification : Photoaffinity labeling or pull-down assays (e.g., using biotinylated probes) identify binding proteins like TIP47 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
SAR insights include:
- Substituent effects : The 5-position of the oxadiazole ring tolerates electron-withdrawing groups (e.g., trifluoromethyl) for enhanced anticancer activity, while the 3-phenyl group can be replaced with pyridyl rings to improve solubility .
- Hydrogen bonding : Sulfonyl groups enhance binding to hydrophobic pockets in enzymes (e.g., COX-2 inhibitors) .
- Steric hindrance : Bulky substituents at the benzenesulfonyl moiety may reduce metabolic degradation .
Methodology : Synthesize analogs via parallel combinatorial chemistry, followed by hierarchical clustering of bioactivity data to prioritize lead compounds .
Q. What experimental strategies resolve contradictions in reported thermal stability data for oxadiazole derivatives?
Discrepancies in thermal stability (e.g., decomposition points ranging from 117°C to >200°C ) can arise from:
- Sample purity : Impurities (e.g., residual solvents) lower decomposition thresholds. Validate purity via HPLC and elemental analysis.
- Crystallinity : Amorphous vs. crystalline forms exhibit differing stabilities. Use XRPD to assess crystallinity .
- Experimental conditions : Standardize DSC heating rates (e.g., 10°C/min) and atmosphere (N vs. air) .
Q. How can mechanistic studies elucidate the compound’s role in inhibiting hypoxia-inducible factor (HIF-1)?
- Cellular hypoxia models : Expose cells to CoCl or low oxygen to induce HIF-1α stabilization. Measure compound efficacy via Western blot for HIF-1α degradation .
- Transcriptional activity : Luciferase reporters under hypoxia-response elements (HREs) quantify inhibition .
- Molecular docking : Simulate interactions with HIF-1α/p300 binding domains using Gaussian 03 or AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
